molecular formula C24H31NO B2882670 N-(2,6-Bis(isopropyl)phenyl)(phenylcyclopentyl)formamide CAS No. 1024574-56-8

N-(2,6-Bis(isopropyl)phenyl)(phenylcyclopentyl)formamide

Cat. No.: B2882670
CAS No.: 1024574-56-8
M. Wt: 349.518
InChI Key: RZXAUCOYYYUCJS-UHFFFAOYSA-N
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Description

N-(2,6-Bis(isopropyl)phenyl)(phenylcyclopentyl)formamide is a chemical compound known for its unique structure and properties. It is used in various scientific research fields, including catalysis, organic synthesis, and material science.

Chemical Reactions Analysis

N-(2,6-Bis(isopropyl)phenyl)(phenylcyclopentyl)formamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The specific reagents and conditions used in these reactions, as well as the major products formed, are not explicitly detailed in the available sources .

Scientific Research Applications

N-(2,6-Bis(isopropyl)phenyl)(phenylcyclopentyl)formamide has diverse applications in scientific research due to its unique structure and properties. It is used in:

    Catalysis: The compound’s structure allows it to act as a catalyst in various chemical reactions.

    Organic Synthesis: It is utilized in the synthesis of complex organic molecules.

    Material Science: The compound’s properties make it suitable for use in developing new materials.

Mechanism of Action

The mechanism by which N-(2,6-Bis(isopropyl)phenyl)(phenylcyclopentyl)formamide exerts its effects involves interactions with specific molecular targets and pathways. detailed information on the exact molecular targets and pathways is not provided in the available sources.

Comparison with Similar Compounds

N-(2,6-Bis(isopropyl)phenyl)(phenylcyclopentyl)formamide can be compared with other similar compounds in terms of its structure and applications. Some similar compounds include:

  • N-(2,6-Bis(isopropyl)phenyl)formamide
  • N-(phenylcyclopentyl)formamide

These compounds share structural similarities but may differ in their specific applications and properties.

Properties

IUPAC Name

N-[2,6-di(propan-2-yl)phenyl]-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO/c1-17(2)20-13-10-14-21(18(3)4)22(20)25-23(26)24(15-8-9-16-24)19-11-6-5-7-12-19/h5-7,10-14,17-18H,8-9,15-16H2,1-4H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXAUCOYYYUCJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2(CCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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